

# In-depth Pharmacological Profile of Budiodarone Tartrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Budiodarone Tartrate*

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## Abstract

**Budiodarone Tartrate** (also known as ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone. It is designed to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while possessing a significantly improved pharmacokinetic and safety profile. Budiodarone exhibits multi-ion channel blocking properties, targeting key cardiac sodium, potassium, and calcium channels. This technical guide provides a comprehensive overview of the pharmacological profile of **Budiodarone Tartrate**, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical trial findings. Detailed experimental protocols and quantitative data are presented to support further research and development.

## Introduction

Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a challenging pharmacokinetic profile, including a very long half-life, and a significant risk of adverse effects impacting the thyroid, lungs, and liver.[1] Budiodarone was developed to address these limitations. Structurally similar to amiodarone, Budiodarone features a sec-butyl acetate side chain on the benzofuran moiety.[2] This modification facilitates rapid metabolism by tissue esterases, leading to a much shorter half-life and potentially reducing tissue accumulation and associated toxicities.[1][3]

## Mechanism of Action & Pharmacodynamics

Budiodarone exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, a characteristic it shares with amiodarone.[3][4] This multi-channel inhibition leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiac myocytes, which are key mechanisms for suppressing arrhythmias.[2]

### Ion Channel Inhibition

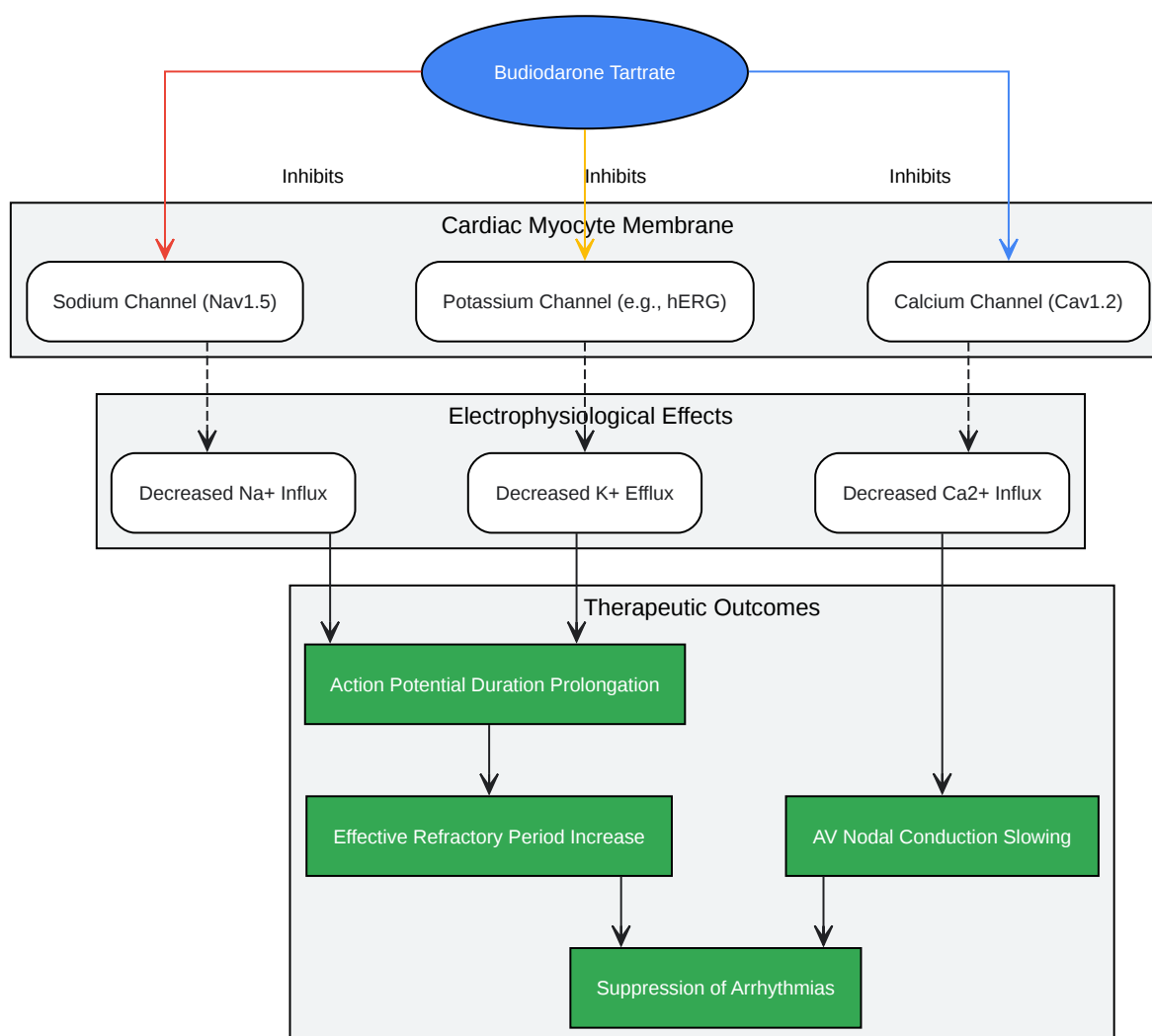
Budiodarone is a potent inhibitor of cardiac sodium, potassium, and calcium channels.[5] The inhibition of these channels leads to the following electrophysiological effects:

- **Potassium Channel Blockade:** Inhibition of potassium channels, particularly the delayed rectifier potassium current (IKr and IKs), leads to a decreased efflux of potassium during repolarization. This prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial and ventricular tissues.[2]
- **Sodium Channel Blockade:** Blockade of sodium channels reduces the influx of sodium during the depolarization phase of the action potential. This slows the upstroke of the action potential (Vmax) and can help to suppress ectopic pacemaker activity.[2]
- **Calcium Channel Blockade:** Inhibition of L-type calcium channels decreases the influx of calcium into cardiac cells. This can reduce cardiac contractility and slow conduction through the atrioventricular (AV) node.[2]

While specific IC50 values for Budiodarone's inhibition of these channels are not publicly available in the reviewed literature, preclinical studies have indicated that its inhibitory potency is comparable to that of amiodarone.[6][7] For reference, the inhibitory concentrations of amiodarone on various cardiac ion channels have been reported in the low micromolar range.

### Signaling Pathway

The primary signaling pathway influenced by Budiodarone is the regulation of ion flux across the cardiac myocyte membrane, which directly impacts the cardiac action potential.



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Mechanism of Action of **Budiodarone Tartrate**.

## Pharmacokinetics

A key differentiating feature of Budiodarone is its significantly shorter half-life compared to amiodarone, which is attributed to its susceptibility to metabolism by tissue esterases.[1][3]

Parameter	Budiodarone Tartrate	Amiodarone
Half-life (t1/2)	~7 hours[1]	35-68 days[2]
Metabolism	Primarily by tissue esterases[3]	Primarily hepatic (CYP450)[3]
Elimination	Cleared from the body in approximately 48 hours[3]	Prolonged due to tissue accumulation[3]

## Clinical Efficacy and Safety

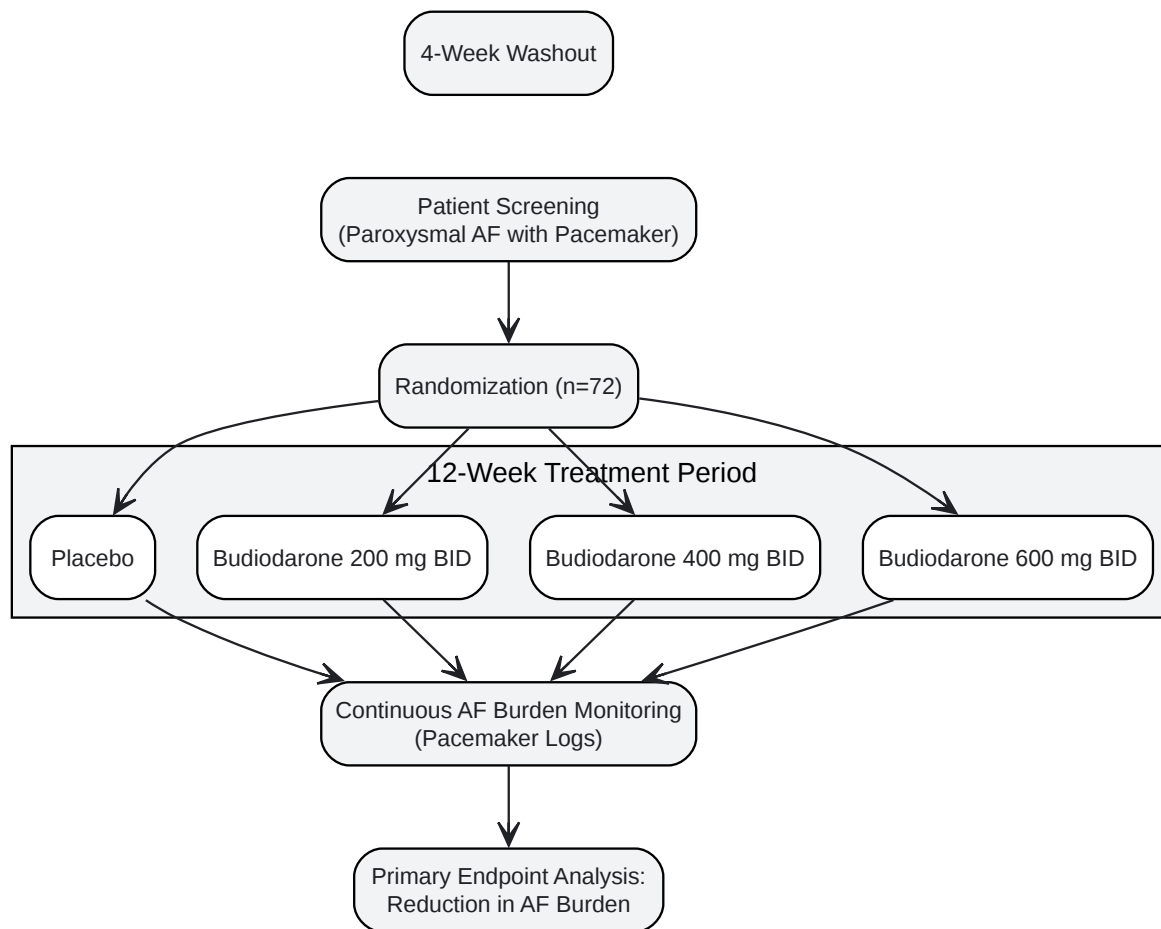
### PASCAL Clinical Trial

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a significant Phase 2 clinical trial that evaluated the efficacy and safety of Budiodarone in patients with paroxysmal atrial fibrillation (AF).[3][4]

#### 4.1.1. Experimental Protocol: PASCAL Trial

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[4]
- Patient Population: 72 patients with paroxysmal AF and implanted dual-chamber pacemakers capable of continuous AF monitoring.[3][4] Patients with NYHA class 3 and 4 congestive heart failure were excluded.[3]
- Treatment Arms: Patients were randomized to receive placebo or Budiodarone at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[3][4]
- Primary Endpoint: The primary endpoint was the reduction in atrial fibrillation burden (AFB), defined as the percentage of time spent in AF as measured by the pacemaker logs.[4]

#### 4.1.2. PASCAL Trial Workflow



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#### PASCAL Clinical Trial Workflow.

##### 4.1.3. Efficacy Results

Budiodarone demonstrated a dose-dependent and statistically significant reduction in AF burden compared to placebo.[3][4]

Treatment Group	Median Reduction in AF Burden from Baseline
Placebo	-
Budiodarone 200 mg BID	10% (not statistically significant)[3]
Budiodarone 400 mg BID	54%[3][4]
Budiodarone 600 mg BID	75%[3][4]

In addition to reducing the overall AF burden, the 600 mg BID dose of Budiodarone also led to a decrease of at least 50% in the number and duration of atrial tachycardia/atrial fibrillation episodes.[3]

## Preliminary Dose-Ranging Study

An earlier open-label, dose-escalation study in six female patients with paroxysmal AF and pacemakers also showed a significant reduction in AF burden at various doses of Budiodarone (200 mg, 400 mg, 600 mg, and 800 mg BID).[8][9]

### 4.2.1. Experimental Protocol: Preliminary Dose-Ranging Study

- Study Design: Open-label, prospective, dose-escalation study.[8]
- Patient Population: Six female patients with paroxysmal AF and implanted DDDRP pacemakers.[8]
- Treatment Protocol: Patients underwent a baseline period followed by four 2-week treatment periods with escalating doses of Budiodarone (200, 400, 600, and 800 mg BID), and a final washout period.[8][9]
- Primary Endpoint: Atrial fibrillation burden (AFB) as recorded by the pacemaker.[8]

### 4.2.2. Efficacy Results

Treatment Period	Mean Atrial Fibrillation Burden (%)
Baseline	20.3[8][9]
200 mg BID	5.2[8][9]
400 mg BID	5.2[8][9]
600 mg BID	2.8[8][9]
800 mg BID	1.5[8][9]

## Safety Profile

Across the clinical studies conducted, Budiodarone was generally well-tolerated.[3] The shorter half-life and rapid metabolism are expected to result in a more favorable safety profile compared to amiodarone, with a reduced risk of the long-term toxicities associated with amiodarone.[2][3] In one study, some patients experienced a reversible increase in thyroid-stimulating hormone.[1]

## Preclinical Studies

### Electrophysiology Studies

Preclinical electrophysiology studies in animal models confirmed that Budiodarone has electrophysiological properties similar to amiodarone.[6][7] These studies demonstrated:

- Inhibition of sodium, potassium, and calcium ion channels.[6][7]
- Increased atrial refractoriness.[6][7]
- Prolongation of the monophasic action potential duration (MAPD90) and the QT interval.[6][7]
- A dose-dependent decrease in heart rate.[6][7]

#### 5.1.1. Representative Preclinical Electrophysiology Study Protocol

A typical preclinical electrophysiology study to assess the effects of a novel antiarrhythmic agent like Budiodarone would involve the following steps:

- **Animal Model:** Anesthetized animal models (e.g., dogs, pigs) are commonly used.
- **Catheter Placement:** Multipolar electrode catheters are positioned in various cardiac chambers (e.g., right atrium, right ventricle, His bundle region) under fluoroscopic guidance.
- **Baseline Measurements:** Baseline electrophysiological parameters are recorded, including sinus cycle length, AV nodal conduction times (AH and HV intervals), and atrial and ventricular effective refractory periods (AERP and VERP).
- **Drug Administration:** Budiodarone is administered intravenously at escalating doses.
- **Post-Drug Measurements:** Electrophysiological parameters are re-measured at each dose level to assess the drug's effects on cardiac conduction and refractoriness.
- **Arrhythmia Induction:** Programmed electrical stimulation is used to attempt to induce arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) both at baseline and after drug administration to evaluate the drug's antiarrhythmic efficacy.

## Conclusion

**Budiodarone Tartrate** is a promising antiarrhythmic agent that combines the multi-ion channel blocking properties of amiodarone with a significantly improved pharmacokinetic profile. Clinical trials have demonstrated its efficacy in reducing atrial fibrillation burden in a dose-dependent manner, with a favorable safety and tolerability profile. Its rapid metabolism and shorter half-life suggest a lower potential for the long-term toxicities associated with amiodarone. Further clinical development is warranted to fully establish the role of Budiodarone in the management of cardiac arrhythmias.

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- To cite this document: BenchChem. [In-depth Pharmacological Profile of Budiodarone Tartrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668028#pharmacological-profile-of-budiodarone-tartrate]

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